![molecular formula C27H28FNO5 B2736627 (2-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486426-35-1](/img/structure/B2736627.png)
(2-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
Scientific Research Applications
Isoquinoline Alkaloids and Methanone Derivatives
Alkaloid Synthesis from Natural Sources : The isolation of new benzylisoquinoline alkaloids from Beilschmiedia brevipes indicates the potential of natural products as sources for novel compounds with possible biological activities. Such studies contribute to the understanding of biodiversity and the chemical basis of medicinal properties in plants (Pudjiastuti et al., 2010).
Fluorescent Labeling Agents for Biomedical Analysis : The development of novel fluorophores, such as 6-methoxy-4-quinolone, for use in biomedical analysis demonstrates the application of complex organic molecules in enhancing detection and analysis techniques in life sciences. These compounds exhibit strong fluorescence and stability, making them valuable tools for biochemical research (Hirano et al., 2004).
Antioxidant Properties of Diphenylmethane Derivatives : Research on the synthesis and evaluation of antioxidant activities of diphenylmethane derivative bromophenols highlights the potential therapeutic applications of such compounds. The ability of these synthesized molecules to scavenge free radicals and act as antioxidants suggests their possible use in developing treatments for diseases caused by oxidative stress (Balaydın et al., 2010).
properties
IUPAC Name |
(2-ethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO5/c1-4-33-24-8-6-5-7-21(24)27(30)29-14-13-18-15-25(31-2)26(32-3)16-22(18)23(29)17-34-20-11-9-19(28)10-12-20/h5-12,15-16,23H,4,13-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKVNYWLHGOTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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